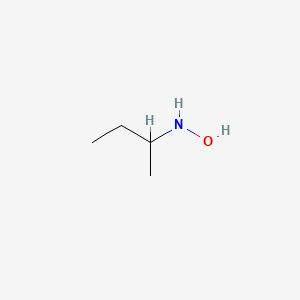

1-Methylpropylhydroxyl amine

Description

1-Methylpropylhydroxyl amine (C₄H₁₁NOH) is a hydroxylamine derivative featuring a branched alkyl chain (methylpropyl group) attached to the nitrogen atom of the hydroxylamine (-NHOH) moiety. Hydroxylamine derivatives are of interest in organic synthesis, pharmaceuticals, and materials science due to their redox activity and nucleophilic reactivity.

Properties

Molecular Formula |

C4H11NO |

|---|---|

Molecular Weight |

89.14 g/mol |

IUPAC Name |

N-butan-2-ylhydroxylamine |

InChI |

InChI=1S/C4H11NO/c1-3-4(2)5-6/h4-6H,3H2,1-2H3 |

InChI Key |

LHYPXHNPQLMXDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reduction proceeds via a stepwise pathway:

-

Chemisorption of hydrogen on the platinum surface.

-

Nitro group activation through adsorption onto the catalyst.

-

Sequential electron transfer to form nitroso and hydroxylamine intermediates.

Critical to avoiding over-reduction to the amine is the presence of a base, which stabilizes intermediates and mitigates disproportionation. For aliphatic nitro compounds, solvent polarity and steric effects influence reaction rates. Methanol, with its moderate polarity, balances substrate solubility and catalyst activity.

Reductive Amination of 2-Butanone

Reductive amination offers a two-step pathway to N-alkylhydroxylamines by condensing carbonyl compounds with hydroxylamine followed by selective reduction. For 1-methylpropylhydroxylamine, 2-butanone serves as the ketone precursor.

Oxime Formation and Reduction Dynamics

-

Condensation : 2-Butanone reacts with hydroxylamine hydrochloride in aqueous ethanol to form the corresponding oxime (E/Z isomers).

-

Reduction : Sodium cyanoborohydride in acidic methanol selectively reduces the oxime to the hydroxylamine derivative, avoiding over-reduction to the amine.

This method circumvents the need for nitroalkane precursors but requires precise stoichiometry to suppress imine oligomerization. Yields for analogous aliphatic hydroxylamines range from 50–65%.

Alkylation of Hydroxylamine Salts

Direct alkylation of hydroxylamine presents regioselectivity challenges, as both nitrogen and oxygen nucleophiles compete. Strategic protection-deprotection sequences, inspired by the Gabriel synthesis, enhance N-alkylation efficiency.

Protecting Group Strategies

-

O-Silylation : Treating hydroxylamine with tert-butyldimethylsilyl chloride (TBSCl) yields O-TBS-NH2, directing alkylation to nitrogen.

-

Alkylation : Reaction with sec-butyl bromide in DMF using K2CO3 as base affords O-TBS-N-sec-butylhydroxylamine.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the silyl group, yielding 1-methylpropylhydroxylamine.

This method achieves N-alkylation selectivity >85%, with overall yields of 55–70% for tertiary hydroxylamines.

Nucleophilic Displacement of Tosylates

Tosylate intermediates provide electrophilic centers for nitrogen nucleophiles. For 1-methylpropylhydroxylamine, 2-butanol is converted to its tosylate, which undergoes displacement by hydroxylamine.

Reaction Parameters and Limitations

-

Tosylation : 2-Butanol reacts with tosyl chloride in pyridine to form sec-butyl tosylate (85% yield).

-

Displacement : Hydroxylamine (as NH2O⁻, generated via KOH in DMSO) displaces the tosylate group at 80°C.

Competing elimination to 1-butene is suppressed by using polar aprotic solvents. Reported yields for similar aliphatic systems are 40–50%.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Acid-Base Behavior and Basicity

1-Methylpropylhydroxyl amine exhibits weak basicity due to the electron-withdrawing effect of the hydroxyl group, which reduces nitrogen’s lone pair availability. Key data includes:

| Compound | pKa (protonated form) | Basicity Trend |

|---|---|---|

| Hydroxylamine (NH2OH) | 5.97 | Weaker than aliphatic amines |

| This compound* | ~6.0–6.5 (estimated) | Comparable to hydroxylamine |

The sec-butyl group slightly increases steric hindrance but has minimal electronic impact on basicity. Protonation occurs at the hydroxyl oxygen or nitrogen under strongly acidic conditions, forming ammonium or oxonium salts .

Oxidation and Reduction

Hydroxylamines are redox-active, and this compound participates in:

-

Oxidation : Reacts with oxidizing agents (e.g., H2O2, O2) to form nitroxides or nitro compounds:

-

Reduction : Catalytic hydrogenation (H2/Pd) or LiAlH4 reduces the N–O bond to yield secondary amines:

The sec-butyl group may slow reduction kinetics due to steric effects .

Condensation with Carbonyl Compounds

This compound reacts with aldehydes/ketones to form oximes, a hallmark of hydroxylamine chemistry:

Reaction rates depend on carbonyl electrophilicity and steric accessibility. The sec-butyl group may hinder condensation with bulky ketones .

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., CH3I) via nucleophilic substitution to form N-alkylated hydroxylamines:

Overalkylation is limited due to reduced nucleophilicity post-alkylation .

-

Acylation : Forms hydroxamic acids with acid chlorides:

Acylation is slower than for primary amines due to steric and electronic factors .

Thermal Decomposition

Heating induces decomposition via N–O bond cleavage, producing ammonia and sec-butyl alcohol:

Decomposition pathways are sensitive to pH and substituent effects, with potential side products including imines or nitriles .

Complexation with Metal Ions

The hydroxylamine group acts as a bidentate ligand, coordinating to transition metals (e.g., Fe³⁺, Cu²⁺) through nitrogen and oxygen:

Such complexes are relevant in catalysis and metal extraction processes .

Scientific Research Applications

1-Methylpropylhydroxyl amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxy-2-butanamine involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.

Hydroxylation Reactions: It participates in hydroxylation reactions catalyzed by flavin-dependent monooxygenases, leading to the formation of N-hydroxy derivatives.

Pathways Involved: The compound is involved in metabolic pathways related to nitrogen metabolism and detoxification processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following structurally related compounds from the evidence provide a basis for comparison:

1-Allyl-3-hydroxy-5-(4-isopropyl-phenyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (Compound 36)

- Structure : A pyrrolidone derivative with allyl, aromatic, and benzoyl substituents.

- Functional Groups : Allyl amine, hydroxyl, and ketone groups.

- Key Differences : Unlike 1-Methylpropylhydroxyl amine, this compound has a cyclic lactam backbone and lacks a hydroxylamine group. The allyl substituent may confer different reactivity (e.g., participation in cycloaddition reactions).

1-(Methoxymethyl)cyclopropanamine Hydrochloride

- Structure : Cyclopropane ring with methoxymethyl and amine groups; hydrochloride salt.

- Functional Groups : Cyclopropane, methoxy, and primary amine.

- Key Differences : The rigid cyclopropane ring and methoxy group contrast with the flexible methylpropyl chain in the target compound. The hydrochloride salt form enhances solubility in polar solvents.

Methyl(2-methylpropyl)amine

- Structure : Branched primary amine (isobutylmethylamine).

- Functional Groups : Primary amine.

- Key Differences : Lacks the hydroxyl group of hydroxylamine, resulting in distinct reactivity (e.g., reduced redox activity but stronger basicity).

Physicochemical Properties

Table 1 compares key properties of related compounds:

*Note: Properties for this compound are inferred from analogs.

Key Observations:

Q & A

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation. Store solutions at pH 4–6 (buffered with citrate) to minimize decomposition. Personal protective equipment (PPE) must include nitrile gloves and fume hoods, as hydroxylamines can form explosive peroxides upon prolonged storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.